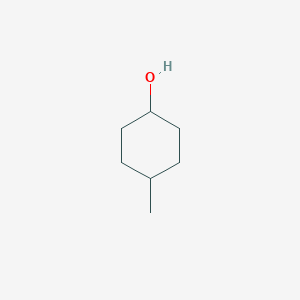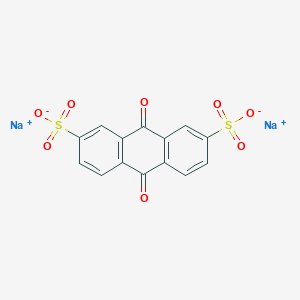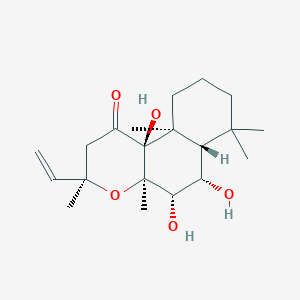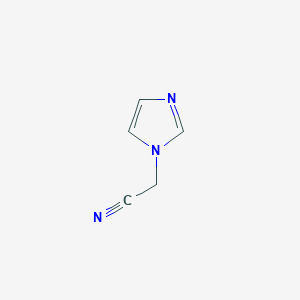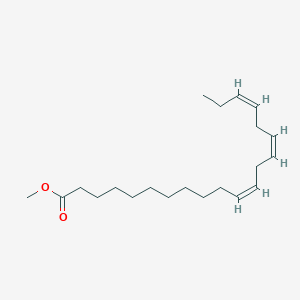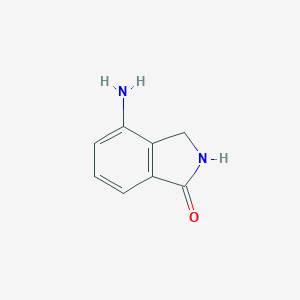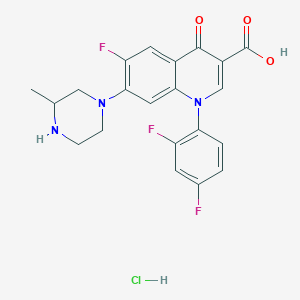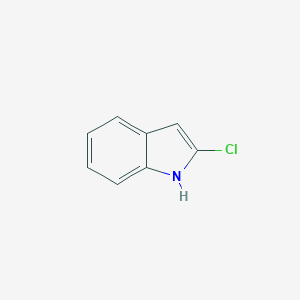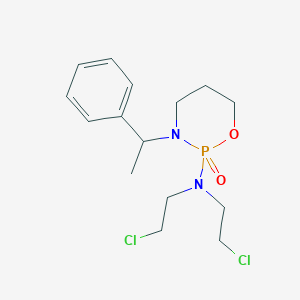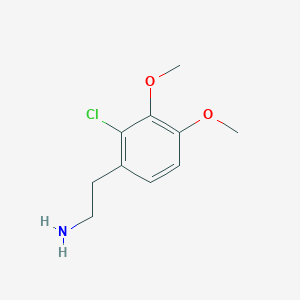
2-Chloro-3,4-dimethoxyphenethylamine
概要
説明
Synthesis Analysis
The synthesis of related compounds provides insights into methodologies that could be applicable to 2-Chloro-3,4-dimethoxyphenethylamine. For example, compounds with similar structures have been synthesized through various chemical reactions, including nucleophilic substitution reactions and phase transfer catalysis, yielding high reaction efficiencies and insights into the structural formation of such compounds (Shi et al., 2007); (Jian, 2003).
Molecular Structure Analysis
X-ray diffraction (XRD) and crystal structure analysis have played crucial roles in elucidating the molecular structure of compounds within the same class as 2-Chloro-3,4-dimethoxyphenethylamine. These analyses reveal detailed information about molecular conformations, intramolecular hydrogen bonding, and crystal packing, which are essential for understanding the compound's physical and chemical behavior (Krivenko et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving related compounds, such as aromatic C-H amination, highlight the reactivity and potential transformations of 2-Chloro-3,4-dimethoxyphenethylamine. These reactions provide insights into the compound's chemical behavior and the formation of various derivatives with potential scientific interest (Ka-Ho Ng et al., 2013).
Physical Properties Analysis
The physical properties of compounds similar to 2-Chloro-3,4-dimethoxyphenethylamine, including melting points, solubility, and crystal structure, have been determined through various analytical techniques. These properties are crucial for the compound's handling, storage, and application in further chemical studies (Fridman et al., 2003).
Chemical Properties Analysis
The chemical properties of 2-Chloro-3,4-dimethoxyphenethylamine, such as reactivity with different reagents, stability under various conditions, and potential for further functionalization, can be inferred from studies on similar compounds. These studies provide valuable information for future research and application in synthetic chemistry (Ohkubo et al., 2006).
科学的研究の応用
1. Use in Chromatographic Science
- Application : DMPEA and its regioisomers are used in gas chromatography with mass spectrometry detection (GC–MS) and infrared detection (GC–IRD) studies .
- Method : The trifluoroacetyl, pentafluoropropionyl, and heptafluorobutryl derivatives of these primary amines were prepared and evaluated by GC–MS . The perfluoroacylated derivatives of the six regioisomeric dimethoxyphenethylamines were successfully resolved via capillary GC on a non-polar stationary phase .
2. Precursor for the Synthesis of Isoquinolines
- Application : 3,4-Dimethoxyphenethylamine is used as a precursor for the synthesis of isoquinolines .
3. Use in the Synthesis of Bevantolol
4. Natural Occurrence in Various Cacti
Safety And Hazards
3,4-Dimethoxyphenethylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
将来の方向性
The abuse of 2C family drugs, including “2-Chloro-3,4-dimethoxyphenethylamine”, has grown rapidly, although the abuse potential and neurotoxic properties of 2C drugs have not yet been fully investigated . Future research could focus on investigating the abuse potential and neurotoxicity of these drugs .
特性
IUPAC Name |
2-(2-chloro-3,4-dimethoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c1-13-8-4-3-7(5-6-12)9(11)10(8)14-2/h3-4H,5-6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKGUKHQYUHYTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCN)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20986478 | |
| Record name | 2-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20986478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,4-dimethoxyphenethylamine | |
CAS RN |
67287-36-9 | |
| Record name | 2-Chloro-3,4-dimethoxybenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67287-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3,4-dimethoxyphenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067287369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20986478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3,4-dimethoxyphenethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.556 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chloro-3,4-dimethoxyphenethylamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X29D6T3PG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

